Isoeicosanol

Description

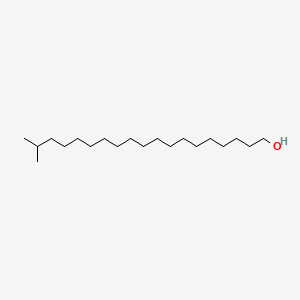

Isoeicosanol is a branched-chain fatty alcohol with the molecular formula C₂₀H₄₂O, sharing the same molecular formula as its linear isomer, 1-eicosanol (CAS 629-96-9) . While 1-eicosanol is characterized by a straight carbon chain, Isoeicosanol features a methyl or other alkyl branch, altering its physicochemical properties. This structural distinction impacts solubility, melting point, and industrial applications. Commercial Isoeicosanol products, such as its acetate derivative (CAS 56435-16-6, C₂₂H₄₄O₂), are used in surfactants, lubricants, and cosmetics .

Properties

IUPAC Name |

18-methylnonadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAAEIHLXHTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068780 | |

| Record name | Isoeicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89160-66-7, 52655-10-4 | |

| Record name | 18-Methyl-1-nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89160-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052655104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoeicosanol can be synthesized through the hydrogenation of eicosanoic acid or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction can be represented as follows:

C20H40O2+H2→C20H42O+H2O

Industrial Production Methods: In industrial settings, isoeicosanol is often produced through the reduction of eicosanoic acid derivatives using catalytic hydrogenation. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity isoeicosanol .

Chemical Reactions Analysis

Types of Reactions: Isoeicosanol undergoes various chemical reactions, including:

Oxidation: Isoeicosanol can be oxidized to eicosanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.

Etherification: Isoeicosanol can undergo etherification reactions to form ethers, which are used as solvents and intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Etherification: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Eicosanoic acid.

Esterification: Eicosyl esters.

Etherification: Eicosyl ethers.

Scientific Research Applications

Isoeicosanol has a wide range of applications in scientific research, including:

Chemistry: Used as a non-ionic surfactant and emulsifier in various chemical formulations.

Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.

Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of isoeicosanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in formulations where it acts as an emollient, providing a smooth and non-greasy texture. Additionally, isoeicosanol can act as a carrier for active ingredients, enhancing their delivery and absorption through the skin .

Comparison with Similar Compounds

Structural Isomers: 1-Eicosanol vs. Isoeicosanol

Key Differences:

Notes:

- *Isoeicosanol’s IUPAC name depends on branching position (e.g., 2-methylnonadecanol for a methyl branch at C2).

- †The acetate derivative (CAS 56435-16-6) is documented .

- ‡Branched alcohols typically exhibit lower melting points than linear isomers, suggesting liquid state at room temperature.

Functional Implications :

- Solubility: Branched chains reduce crystallinity, enhancing solubility in nonpolar solvents .

- Synthesis: Linear 1-eicosanol is produced via Ziegler or oxidation processes, whereas Isoeicosanol requires specialized catalysts (e.g., Guerbet reaction) to introduce branching .

Functionally Similar Compounds: Esters and Branched Acids

Isoeicosanol derivatives, such as Isoeicosyl acetate (CAS 56435-16-6), are compared below with analogous esters :

| Compound Name | CAS Number | Formula | Key Applications |

|---|---|---|---|

| Isoeicosanol, acetate | 56435-16-6 | C₂₂H₄₄O₂ | Emollients, lubricants |

| Isooctadecanoic acid, butyl ester | 121336-68-3 | C₂₂H₄₄O₂ | Surfactants, emulsifiers |

| sec-Butyl stearate | 55195-02-3 | C₂₂H₄₄O₂ | Plasticizers, coatings |

Observations :

- All three esters share the formula C₂₂H₄₄O₂ , but Isoeicosyl acetate’s branched backbone improves biodegradability compared to linear esters like sec-butyl stearate .

- Isooctadecanoic acid esters are functionally closer to Isoeicosanol derivatives in surfactant applications due to similar hydrophobicity .

Industry Relevance and Data Gaps

While 1-eicosanol’s properties are well-documented (e.g., ≥90% C₂₀ purity, liquid state), Isoeicosanol’s data are fragmented. For example:

Biological Activity

Isoeicosanol, a long-chain alcohol with the chemical formula C20H42O, is a member of the Guerbet alcohol family. It has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activities of isoeicosanol, supported by data tables and relevant case studies.

Isoeicosanol is characterized by its long hydrocarbon chain and hydroxyl group, which contribute to its unique physical and chemical properties. It is typically obtained through the dimerization of smaller alcohols and is noted for its bioresistant characteristics due to branching in its molecular structure .

1. Antioxidant Activity

Isoeicosanol exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Isoeicosanol

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 12.5 | |

| ABTS Scavenging | 15.0 | |

| FRAP (Ferric Reducing) | 20.0 |

The results suggest that isoeicosanol's antioxidant capacity may be comparable to other known antioxidants, making it a candidate for therapeutic applications in oxidative stress-related conditions.

2. Antimicrobial Activity

Isoeicosanol has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against bacteria and fungi, revealing promising results.

Table 2: Antimicrobial Efficacy of Isoeicosanol

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Candida albicans | 75 |

These findings indicate that isoeicosanol could serve as a natural antimicrobial agent in food preservation or clinical settings.

3. Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of isoeicosanol. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled experiment involving macrophages stimulated with lipopolysaccharides (LPS), isoeicosanol reduced the levels of TNF-α and IL-6 by approximately 30% at concentrations of 50 µg/mL .

The biological activities of isoeicosanol may be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in isoeicosanol likely plays a critical role in donating electrons to free radicals, thereby neutralizing them.

- Membrane Disruption : Its long hydrophobic chain can disrupt microbial cell membranes, leading to cell lysis.

- Cytokine Modulation : Isoeicosanol may influence signaling pathways involved in inflammation, such as NF-κB activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.